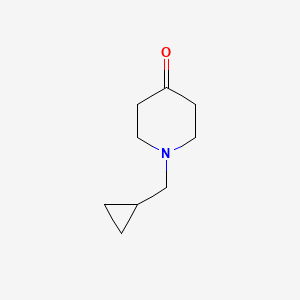

1-(Cyclopropylmethyl)piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGGUCATBXAQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592404 | |

| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49682-96-4 | |

| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Cyclopropylmethyl)piperidin-4-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(cyclopropylmethyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The guide delves into the two primary synthetic strategies for its preparation: N-alkylation of piperidin-4-one and reductive amination. A thorough analysis of the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols for each route are presented. Furthermore, this guide includes procedures for the synthesis of key starting materials and a complete characterization of the target compound. Safety considerations and a comparative analysis of the synthetic routes are also discussed to provide a well-rounded resource for researchers in the field.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] The introduction of a cyclopropylmethyl group onto the piperidine nitrogen can significantly influence the pharmacological properties of a molecule, often enhancing potency, selectivity, and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, including potent analgesics and central nervous system agents. The strategic placement of the ketone functionality at the 4-position provides a versatile handle for further chemical modifications.[3][4]

This guide offers a detailed exploration of the synthetic pathways leading to this compound, designed to equip researchers with the practical knowledge and theoretical understanding necessary for its efficient synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal routes:

-

Direct N-Alkylation: This classic approach involves the reaction of piperidin-4-one with a suitable cyclopropylmethyl electrophile, typically (bromomethyl)cyclopropane.

-

Reductive Amination: This method entails the reaction of piperidin-4-one with cyclopropylmethylamine in the presence of a reducing agent.

The choice between these two strategies often depends on the availability of starting materials, desired scale of the reaction, and considerations regarding by-product formation and purification.

Diagram of Synthetic Pathways

Figure 1: Overview of the two primary synthetic routes to this compound.

Part 1: Synthesis via N-Alkylation

Direct N-alkylation is a straightforward and widely used method for the synthesis of N-substituted piperidines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide leaving group.

Mechanism of N-Alkylation

Figure 2: Mechanism of N-alkylation of piperidin-4-one.

Experimental Protocol: N-Alkylation

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of piperidin-4-one hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Causality and Optimization:

-

Base: Anhydrous potassium carbonate is a suitable base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperidinium salt.[5] The use of a slight excess of base ensures the reaction goes to completion.

-

Solvent: Acetonitrile is a common polar aprotic solvent for N-alkylation reactions as it effectively dissolves the reactants and facilitates the SN2 reaction.[6]

-

Temperature: Heating the reaction mixture increases the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

-

Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the piperidin-4-one. However, a large excess should be avoided to prevent the formation of quaternary ammonium salts.[7]

Part 2: Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of piperidin-4-one and cyclopropylmethylamine, which is then reduced in situ to the desired N-substituted piperidine.

Mechanism of Reductive Amination

Figure 3: Mechanism of reductive amination of piperidin-4-one.

Experimental Protocol: Reductive Amination

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

Cyclopropylmethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of piperidin-4-one hydrochloride monohydrate (1.0 eq) in 1,2-dichloroethane, add triethylamine (1.1 eq) to liberate the free base.

-

Add cyclopropylmethylamine (1.2 eq) to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so cooling may be necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality and Optimization:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards carbonyl groups than sodium borohydride, which allows for the in-situ reduction of the iminium ion in the presence of the starting ketone.

-

Solvent: Chlorinated solvents like 1,2-dichloroethane or dichloromethane are commonly used for reductive amination reactions.

-

pH Control: The initial condensation to form the iminium ion is typically favored under slightly acidic conditions. The use of the hydrochloride salt of piperidin-4-one and the addition of triethylamine helps to control the pH in a suitable range.

Synthesis of Starting Materials

Synthesis of Piperidin-4-one Hydrochloride Monohydrate

Piperidin-4-one is often handled as its more stable hydrochloride salt. A common synthetic route involves the Dieckmann condensation of a diester derived from a secondary amine, followed by hydrolysis and decarboxylation.[9][10]

Figure 4: General synthetic scheme for piperidin-4-one hydrochloride.

Synthesis of (Bromomethyl)cyclopropane

(Bromomethyl)cyclopropane can be synthesized from cyclopropylmethanol via bromination. A common and effective method utilizes phosphorus tribromide.[11][12][13]

Procedure:

-

Cool a solution of cyclopropylmethanol (1.0 eq) in a suitable solvent (e.g., diethyl ether) to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting (bromomethyl)cyclopropane by vacuum distillation.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~252.7 °C (Predicted) |

| Density | ~1.087 g/cm³ (Predicted) |

| 13C NMR (Predicted) | δ (ppm): 209.0 (C=O), 62.0 (N-CH₂-cyclopropyl), 54.0 (N-CH₂-piperidine), 41.0 (CH₂-C=O), 10.0 (cyclopropyl-CH), 4.0 (cyclopropyl-CH₂) |

| Mass Spectrum (EI) | m/z (%): 153 (M⁺), 110, 98, 82, 69, 55 |

Note: Predicted NMR values are for illustrative purposes. Actual values should be determined experimentally.[14][15]

Safety and Handling

-

Piperidin-4-one hydrochloride monohydrate: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]

-

(Bromomethyl)cyclopropane: Flammable liquid and vapor. Causes skin and eye irritation. Harmful if swallowed or inhaled. Use in a fume hood away from ignition sources. Wear appropriate PPE.[11][18]

-

Cyclopropylmethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.[4]

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation. Handle in a dry environment and avoid contact with moisture.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Comparison of Synthetic Routes

| Feature | N-Alkylation | Reductive Amination |

| Starting Materials | Piperidin-4-one, (Bromomethyl)cyclopropane | Piperidin-4-one, Cyclopropylmethylamine |

| Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Reaction Conditions | Typically requires heating | Often proceeds at room temperature |

| By-products | Halide salts | Borate salts, water |

| Potential Side Reactions | Over-alkylation (quaternary salt formation) | Reduction of the starting ketone |

| Advantages | Simple procedure, readily available starting materials | High selectivity, mild reaction conditions, one-pot procedure |

| Disadvantages | Potential for over-alkylation, may require higher temperatures | Cost and handling of specialized reducing agents |

Conclusion

Both N-alkylation and reductive amination represent viable and efficient methods for the synthesis of this compound. The choice of synthetic route will be guided by factors such as the availability and cost of starting materials and reagents, the desired scale of the reaction, and the available laboratory equipment. The N-alkylation route is a classic and robust method, while reductive amination offers the advantages of a one-pot procedure with high selectivity under mild conditions. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important building block for application in drug discovery and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

-

Organic Chemistry Tutor. (2020). Reductive Amination Mechanism. Retrieved from [Link]

- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2015). Google Patents.

-

SpectraBase. (n.d.). This compound [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [MS (GC)]. Retrieved from [Link]

- Pandiarajan, K., Mohan, R. T., Sabapathy, K., & Hasan, M. U. (1988). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 26(2), 125-128.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

-

Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]

- Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9.

-

Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Bar, G., et al. (2015). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 58(19), 7844-7863.

- Gokula Krishnan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Taylor, E. C., & Skotnicki, J. S. (1983). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. The Journal of Organic Chemistry, 48(15), 2549-2552.

- Havale, S. H., & Pal, M. (2009). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 5, 27.

- Tarasenko, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11625-11689.

-

Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(cyclopropylmethyl)-4-phenylpiperazine [1H NMR]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. (2022). Google Patents.

- El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(46), 30046-30075.

- Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). [1-(cyclopropylmethyl)piperidin-4-yl]methanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- CN102731369A - Synthesis method for N-substituted-4-piperidone. (2012). Google Patents.

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - [1-(cyclopropylmethyl)piperidin-4-yl]methanol (C10H19NO) [pubchemlite.lcsb.uni.lu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 9. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 12. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 16. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

physicochemical properties of 1-(cyclopropylmethyl)piperidin-4-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)piperidin-4-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that belongs to the piperidine class. The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, making it a cornerstone of medicinal chemistry. The incorporation of a cyclopropylmethyl group at the nitrogen atom of the piperidin-4-one core introduces unique conformational constraints and lipophilic characteristics, which can significantly influence its biological activity and pharmacokinetic profile. Piperidin-4-ones, in general, are recognized as versatile intermediates in the synthesis of various biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, and anti-HIV properties.[1] This technical guide provides a comprehensive overview of the core , offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental properties is paramount for optimizing synthetic routes, designing novel analogs, and predicting the in vivo behavior of drug candidates.

Chemical Identity and Structure

A thorough understanding of the chemical identity of this compound is the foundation for all subsequent physicochemical analysis.

Molecular Formula: C₉H₁₅NO[2][3]

Molecular Weight: 153.22 g/mol [3][4]

CAS Number: 49682-96-4[2][3][5]

Synonyms: 1-(Cyclopropylmethyl)-4-piperidone, 4-Piperidinone, 1-(cyclopropylmethyl)-[2]

Structural Elucidation

The structural formula of this compound is characterized by a six-membered piperidine ring containing a ketone functional group at the 4-position and a cyclopropylmethyl substituent on the nitrogen atom.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Physical State and Appearance

This compound is typically a colorless to light yellow liquid at room temperature.[2][3]

Key Quantitative Physicochemical Data

The following table summarizes the key quantitative . It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 153.22 g/mol | [3][4][6] |

| Boiling Point | 252.7 ± 15.0 °C (Predicted) | [3][6] |

| Density | 1.087 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 7.94 ± 0.20 (Predicted) | [3][6] |

Solubility

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.[7] While an experimentally determined LogP value for this compound is not available, its structure, containing both a polar ketone and a basic nitrogen, as well as a nonpolar cyclopropylmethyl group, suggests a moderate LogP value.

Spectral Data for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. While the full spectral data is not available, a ¹³C NMR spectrum for this compound has been computed.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The exact mass of this compound is 153.115364 g/mol .[4]

Stability and Storage

The stability of a chemical compound is a critical factor for its handling, storage, and formulation.

Recommended Storage Conditions

It is recommended to store this compound in a cool place, with some suppliers suggesting a storage temperature of 2-8°C.[3][8] The container should be kept tightly closed in a dry and well-ventilated place.[8]

Stability Considerations

As a piperidin-4-one derivative, the compound may be susceptible to degradation under certain conditions. For instance, some piperidin-4-one analogs have shown sensitivity to hydrolytic cleavage, particularly at acidic pH.[9] Therefore, it is advisable to handle and store this compound under conditions that minimize exposure to strong acids, bases, and high temperatures. General guidelines for stability testing of drug products recommend assessing stability under various stress conditions, including temperature, humidity, and light.[10][11]

Experimental Protocols for Physicochemical Characterization

To experimentally determine the , a series of well-established analytical methods can be employed.

Determination of Melting and Boiling Points

-

Melting Point: Although it is a liquid at room temperature, the melting point can be determined using a differential scanning calorimeter (DSC).

-

Boiling Point: The boiling point can be determined using standard distillation apparatus under atmospheric or reduced pressure.

Solubility Determination

A standard shake-flask method can be used to determine the solubility in various solvents, including water, buffers at different pH values, and organic solvents.

pKa Determination

The pKa can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric methods can also be employed if the compound exhibits a change in its UV-Vis spectrum upon ionization.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method, followed by quantification of the compound in both the octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

Workflow for Physicochemical Characterization

Figure 2. A generalized workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the fundamental . As a compound with a piperidin-4-one core, it holds significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its chemical identity, physical properties, spectral characteristics, and stability is essential for its effective utilization in research and drug development. The experimental protocols outlined provide a framework for the empirical determination of these crucial parameters, enabling scientists to make informed decisions in their pursuit of new and improved pharmaceuticals.

References

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

1-(Cyclopropylmethyl)piperazine- 57184-25-5 - Shree Ganesh Remedies Limited. (n.d.). Retrieved from [Link]

-

Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). Retrieved from [Link]

-

Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information. (n.d.). Retrieved from [Link]

-

[1-(cyclopropylmethyl)piperidin-4-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomed Pharmacol J, 1(1). Retrieved from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013). Mini Rev Med Chem, 13(4), 565-83. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

-

4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-(cyclopropylmethyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Cas 765-43-5,1-Cyclopropylethan-1-One | lookchem. (n.d.). Retrieved from [Link]

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Retrieved from [Link]

-

ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Retrieved from [Link]

-

1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. (n.d.). Retrieved from [Link]

-

Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding - MDPI. (2024). Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 49682-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. chembk.com [chembk.com]

- 7. fiveable.me [fiveable.me]

- 8. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asean.org [asean.org]

- 11. mdpi.com [mdpi.com]

1-(cyclopropylmethyl)piperidin-4-one CAS number 49682-96-4

An In-Depth Technical Guide to 1-(cyclopropylmethyl)piperidin-4-one (CAS: 49682-96-4)

Foreword: A Senior Application Scientist's Perspective

In modern medicinal chemistry, the pursuit of novel therapeutic agents is a complex interplay of rational design and synthetic pragmatism. Certain molecular scaffolds emerge not for their inherent bioactivity, but for their utility as versatile platforms for innovation. This compound is a prime example of such a crucial building block. Its structure marries two motifs of profound pharmacological importance: the piperidine ring, a cornerstone of countless FDA-approved drugs, and the cyclopropylmethyl group, a "magic fragment" frequently used to fine-tune the properties of drug candidates.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's strategic role in pharmaceutical research. The methodologies described herein are presented as self-validating systems, emphasizing the importance of rigorous characterization at every stage—a principle fundamental to ensuring reproducible and reliable scientific outcomes.

Core Physicochemical & Structural Characteristics

This compound is a heterocyclic ketone.[3] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 49682-96-4. At room temperature, it typically presents as a colorless to light yellow liquid.[4][5] Understanding its fundamental properties is the first step in its effective application.

| Property | Value | Source |

| CAS Number | 49682-96-4 | |

| Molecular Formula | C₉H₁₅NO | [5][6] |

| Molecular Weight | 153.22 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Predicted Boiling Point | 252.7 ± 15.0 °C | [4][5] |

| Predicted Density | 1.087 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 7.94 ± 0.20 | [4][5] |

| Common Synonyms | 1-(Cyclopropylmethyl)-4-piperidone, N-(Cyclopropylmethyl)piperidin-4-one | [5][6] |

Strategic Synthesis: Pathways & Methodologies

The synthesis of this compound can be approached from two primary, logically distinct strategies starting from the common precursor, piperidin-4-one. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Diagram: Comparative Synthetic Strategies

Sources

- 1. cas 380424-59-9|| where to buy 1-(cyclopropylmethyl)piperidin-4-amine [english.chemenu.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. This compound | 49682-96-4 [amp.chemicalbook.com]

- 5. 49682-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)piperidin-4-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)piperidin-4-one, a key heterocyclic building block in modern medicinal chemistry. The document delves into the molecule's structural and physicochemical properties, outlines a detailed, field-proven synthetic protocol, and presents a thorough analysis of its spectral characteristics. Furthermore, this guide explores the significant role of this compound as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This work is intended for researchers, scientists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as pKa and lipophilicity, thereby enhancing biological activity, selectivity, and pharmacokinetic profiles.[2] The introduction of various substituents onto the piperidine nitrogen and at other positions on the ring allows for fine-tuning of the molecule's interaction with biological targets.

Among the vast array of piperidine derivatives, this compound has emerged as a particularly valuable intermediate. The cyclopropylmethyl group attached to the nitrogen atom is a common motif in pharmacologically active compounds, often contributing to improved metabolic stability and receptor binding affinity. The ketone functionality at the 4-position serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important molecule.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₉H₁₅NO.[3] Its molecular structure consists of a central piperidin-4-one ring N-substituted with a cyclopropylmethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 49682-96-4 | [3] |

| Molecular Formula | C₉H₁₅NO | [3] |

| Molecular Weight | 153.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point (Predicted) | 252.7 ± 15.0 °C | |

| Density (Predicted) | 1.087 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.94 ± 0.20 | |

| Storage | 2-8°C | [4] |

The presence of the basic nitrogen atom and the polar ketone group influences the molecule's solubility and reactivity. The cyclopropylmethyl group adds a degree of lipophilicity.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of a piperidin-4-one precursor. This approach offers a straightforward and efficient route to the target molecule. The following protocol is a representative example of this synthetic strategy.

Experimental Protocol: N-Alkylation of 4,4-Piperidinediol Hydrochloride

This protocol describes the synthesis of this compound from 4,4-piperidinediol hydrochloride (a hydrated form of 4-piperidone) and (bromomethyl)cyclopropane.

Materials:

-

4,4-Piperidinediol hydrochloride

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-piperidinediol hydrochloride (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the hydrochloride salt of the piperidine and the resulting secondary amine, facilitating the nucleophilic attack on the alkyl halide. Its insolubility in acetonitrile drives the reaction forward.

-

Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and has a convenient boiling point for reflux.

-

Excess Reagents: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material. A larger excess of the base is used to neutralize the starting material's hydrochloride and the HBr generated during the reaction.

-

Aqueous Workup: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities.

-

Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The following data are representative of the expected spectral features.

Table 2: Representative Spectral Data for this compound

| Technique | Key Features and Expected Chemical Shifts/Signals |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets, ~0.1-0.9 ppm), the methylene bridge protons (~2.3-2.5 ppm), the piperidine ring protons (multiplets, ~2.5-3.0 ppm), and a downfield shift for the protons alpha to the ketone. |

| ¹³C NMR | Resonances for the cyclopropyl carbons (~3-11 ppm), the methylene bridge carbon (~60-65 ppm), the piperidine ring carbons (~40-55 ppm), and the carbonyl carbon (~208-212 ppm). |

| FTIR (cm⁻¹) | A strong absorption band for the C=O stretch of the ketone (typically ~1710-1720 cm⁻¹), C-H stretching vibrations for the alkyl groups (~2800-3000 cm⁻¹), and C-N stretching. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 153.22). Common fragmentation patterns may involve loss of the cyclopropylmethyl group or cleavage of the piperidine ring. |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The FTIR peak for the ketone in related piperidin-4-ones has been observed around 1697 cm⁻¹.[5]

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidin-4-one moiety is a known pharmacophore that can be modified to interact with various biological targets.[6] The presence of the ketone allows for transformations into amines, alcohols, and other functional groups, providing access to a diverse chemical space.

The 1-(cyclopropylmethyl)piperidine scaffold is found in several drug candidates and approved drugs, where it often imparts favorable properties. For example, derivatives of this scaffold have been investigated as inhibitors of Akt kinases, which are crucial nodes in cancer signaling pathways.[7] Additionally, this structural motif has been incorporated into the design of EP4 receptor antagonists with potential applications in immunology and oncology.[8] The versatility of this compound makes it a highly sought-after intermediate in the discovery and development of new therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, information from related piperidine derivatives suggests that it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a pivotal intermediate in the field of medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the favorable pharmacological properties associated with its core structure make it an invaluable tool for drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this important molecule. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel and effective therapeutics.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

- Seebacher, W., et al. A new method for the preparation of piperidin-4-ones. Tetrahedron, 2007.

- Gassama, A., & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 2015.

- Ramalingam, A.

- Ramalingam, A.

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available at: [Link]

- Pandiarajan, K., et al. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 1988.

- Rauf, A., et al.

- ScienceMadness Discussion Board.

- Addie, M., et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 2013.

- Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 2008.

- Sahu, S. K., et al. Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 2013.

- ResearchGate. 1-propylpiperidin-4-one IR-spectrum.

- Rajeswari, K., & Pandiarajan, K. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.

- Manimekalai, A., et al. Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of the Serbian Chemical Society, 2010.

- Gavande, N., et al.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0034301). Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

- Frolov, D. S., & Vereshchagin, A. N.

- Pal, M., et al. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ACS Medicinal Chemistry Letters, 2020.

- Zhang, W., et al. Application of Chiral Piperidine Scaffolds in Drug Design. SynOpen, 2023.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-(cyclopropylmethyl)piperidin-4-one

Introduction

1-(Cyclopropylmethyl)piperidin-4-one is a heterocyclic organic compound with a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol .[1][2] As a derivative of piperidin-4-one, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their versatile biological activities, serving as key intermediates in the synthesis of various pharmaceuticals.[1] The unique structural feature of the N-cyclopropylmethyl group can influence the molecule's conformational flexibility and its interactions with biological targets.

This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the compound's structural characterization.

Molecular Structure

The structure of this compound consists of a piperidin-4-one ring N-substituted with a cyclopropylmethyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a small organic molecule like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidinone ring and the cyclopropylmethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 - 2.9 | t | 4H | H-2, H-6 (piperidine) |

| ~ 2.4 - 2.6 | t | 4H | H-3, H-5 (piperidine) |

| ~ 2.3 - 2.4 | d | 2H | N-CH₂ (methylene) |

| ~ 0.8 - 1.0 | m | 1H | CH (cyclopropyl) |

| ~ 0.4 - 0.6 | m | 2H | CH₂ (cyclopropyl) |

| ~ 0.1 - 0.3 | m | 2H | CH₂ (cyclopropyl) |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Interpretation of ¹H NMR Spectrum:

-

Piperidinone Ring Protons: The protons on the piperidine ring are expected to appear as triplets due to coupling with their neighboring methylene protons. The protons at positions 2 and 6 (alpha to the nitrogen) are typically shifted slightly downfield compared to the protons at positions 3 and 5 (beta to the nitrogen and alpha to the carbonyl group).

-

N-Cyclopropylmethyl Group Protons:

-

The methylene protons (N-CH₂) adjacent to the nitrogen will likely appear as a doublet, being coupled to the methine proton of the cyclopropyl group.

-

The cyclopropyl protons will exhibit complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. The methine proton (CH) will be the most downfield of the cyclopropyl protons, while the two sets of non-equivalent methylene protons (CH₂) will be the most upfield.

-

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 - 212 | C=O (C-4) |

| ~ 60 - 65 | N-CH₂ |

| ~ 53 - 57 | C-2, C-6 |

| ~ 40 - 45 | C-3, C-5 |

| ~ 8 - 12 | CH (cyclopropyl) |

| ~ 3 - 6 | CH₂ (cyclopropyl) |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C-4) of the piperidinone ring, typically appearing in the range of 208-212 ppm.

-

Piperidinone Ring Carbons: The carbons alpha to the nitrogen (C-2 and C-6) are expected around 53-57 ppm, while the carbons beta to the nitrogen (C-3 and C-5) will be further upfield, around 40-45 ppm.

-

N-Cyclopropylmethyl Group Carbons:

-

The methylene carbon (N-CH₂) will be in the range of 60-65 ppm.

-

The carbons of the cyclopropyl ring will appear in the highly shielded (upfield) region of the spectrum, with the methine carbon (CH) around 8-12 ppm and the methylene carbons (CH₂) at approximately 3-6 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using attenuated total reflectance (ATR) IR spectroscopy, or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. The absorption bands are analyzed to identify the functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2950 - 2800 | C-H stretch | Aliphatic (piperidine, cyclopropyl) |

| ~ 1715 | C=O stretch | Ketone |

| ~ 1450 | C-H bend | Methylene scissoring |

| ~ 1100 - 1000 | C-N stretch | Aliphatic amine |

Interpretation of IR Spectrum:

-

C-H Stretching: The region between 2950 and 2800 cm⁻¹ will show characteristic C-H stretching vibrations of the sp³ hybridized carbons in the piperidine and cyclopropylmethyl groups.

-

Carbonyl Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the ketone functional group.

-

C-N Stretching: A moderate absorption in the 1100-1000 cm⁻¹ region is expected for the C-N stretching of the tertiary amine.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.

-

Ionization: The molecules are ionized, commonly using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): For this compound (C₉H₁₅NO), the molecular ion peak is expected at an m/z of 153.

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo various fragmentation processes. The presence of the nitrogen atom and the carbonyl group will direct the fragmentation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Mass Spectrum:

-

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the bond between the piperidine ring and the carbonyl group could lead to the formation of a stable iminium ion. Loss of the C₃H₅O• radical would result in a fragment at m/z 96.

-

Loss of the Cyclopropylmethyl Group: Cleavage of the N-CH₂ bond could result in the loss of a cyclopropylmethyl radical (•C₄H₇), leading to a fragment at m/z 98. Alternatively, cleavage of the bond between the methylene and cyclopropyl groups could result in the loss of a cyclopropyl radical (•C₃H₅), giving a fragment at m/z 112.

-

Ring Fragmentation: The piperidinone ring itself can undergo fragmentation, leading to smaller charged species.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted piperidin-4-ones is the N-alkylation of 4-piperidone.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the hydrochloride and deprotonate the secondary amine.

-

Alkylation: Add cyclopropylmethyl bromide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure this compound.

Sources

An In-depth Technical Guide to the Derivatives of 1-(Cyclopropylmethyl)piperidin-4-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1-(cyclopropylmethyl)piperidin-4-one scaffold is a cornerstone in the development of potent and selective modulators of the central nervous system, particularly within the realm of opioid receptor ligands. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships (SAR) of key derivatives of this versatile molecule. We will delve into the critical synthetic transformations, including reductive amination and N-acylation, that enable the generation of a diverse array of pharmacologically active compounds. Detailed experimental protocols, characterization data, and an exploration of the therapeutic implications of these derivatives are presented to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the this compound Core

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids, owing to its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation.[1][2][3] The introduction of a cyclopropylmethyl group at the nitrogen atom of the piperidine ring is a well-established strategy in medicinal chemistry, particularly in the field of opioid analgesics.[4][5] This N-substituent is known to modulate the pharmacological profile of the molecule, often imparting mixed agonist-antagonist properties or influencing receptor selectivity.

The ketone functionality at the 4-position of the 1-(cyclopropylmethyl)piperidine core offers a versatile handle for a wide range of chemical modifications, allowing for the introduction of various substituents to probe the steric and electronic requirements of biological targets. This guide will focus on the derivatization of this ketone, primarily through reductive amination to install an amino group, which can then be further functionalized.

Synthesis of the Core Scaffold and Key Intermediates

The journey to potent therapeutic agents begins with the robust synthesis of the core structure and its primary derivatives. The following sections provide detailed methodologies for these crucial transformations.

Synthesis of this compound

While commercially available, understanding the synthesis of the parent ketone is fundamental. A common approach involves the N-alkylation of 4-piperidone with cyclopropylmethyl bromide.

Experimental Protocol: N-Alkylation of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base, for instance, potassium carbonate or cesium carbonate (2-3 equivalents).[6][7]

-

Add cyclopropylmethyl bromide (1.1-1.5 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.[7]

Reductive Amination: Introduction of the 4-Anilino Moiety

A pivotal transformation of the 4-ketone is its conversion to a 4-amino derivative, most notably through reductive amination with aniline. This step is a gateway to a vast library of potent opioid receptor modulators, including analogs of fentanyl.[6][8]

Experimental Protocol: Reductive Amination of this compound

-

To a solution of this compound (1 equivalent) and aniline (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (1 equivalent).[8][9]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding enamine or iminium ion intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[6][9]

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(cyclopropylmethyl)-N-phenylpiperidin-4-amine.[6]

Diagram: Synthetic Pathway to 4-Anilino-1-(cyclopropylmethyl)piperidine

Caption: Reductive Amination Pathway.

Synthesis of N-Acyl Derivatives: Exploring the Fentanyl Pharmacophore

The 4-anilino-1-(cyclopropylmethyl)piperidine intermediate serves as a launchpad for the synthesis of potent opioid agonists through N-acylation of the aniline nitrogen. This modification is a key feature of the fentanyl class of analgesics.[6][8]

Experimental Protocol: N-Acylation of 1-(Cyclopropylmethyl)-N-phenylpiperidin-4-amine

-

Dissolve 1-(cyclopropylmethyl)-N-phenylpiperidin-4-amine (1 equivalent) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acylating agent, for example, propionyl chloride (1.2 equivalents), dropwise to the cooled solution.[6]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the N-acylated derivative.[6]

Diagram: N-Acylation Workflow

Caption: N-Acylation Workflow.

Structure-Activity Relationships (SAR)

The pharmacological profile of derivatives of this compound is exquisitely sensitive to structural modifications at the 4-position and the nature of the N-acyl group.

-

The N-Cyclopropylmethyl Group: This moiety is a known modulator of opioid receptor activity. In many scaffolds, it confers mixed mu-opioid partial agonist/kappa-opioid antagonist properties.[4] Its presence is crucial for the unique pharmacological profiles of these derivatives.

-

The 4-Anilino Moiety: The aniline ring is a critical pharmacophoric element that engages in key interactions within the opioid receptor binding pocket. Substitution on this ring can significantly impact potency and selectivity.

-

The N-Acyl Group: The nature of the acyl group on the aniline nitrogen is a primary determinant of mu-opioid receptor agonist potency. A propionyl group, as seen in fentanyl, is often optimal. Shorter or longer acyl chains generally lead to a decrease in activity.[6]

Table 1: Representative Derivatives and their Biological Activities

| Compound ID | R Group (N-Acyl) | Biological Target | Activity (e.g., Ki, IC50) | Reference |

| 1 | -H | - | - | - |

| 2 | -COCH₂CH₃ | Mu-opioid receptor | Potent Agonist | [6] |

| 3 | -COCH₃ | Mu-opioid receptor | Agonist | [6] |

Characterization Data

Thorough characterization of synthesized compounds is essential for confirming their identity and purity. Below are typical spectroscopic data for key intermediates.

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| 1-(Cyclopropylmethyl)-N-phenylpiperidin-4-amine | 7.20-7.30 (m, 2H), 6.70-6.80 (m, 3H), 3.50-3.60 (m, 1H), 2.90-3.00 (m, 2H), 2.20-2.30 (t, 2H), 2.00-2.10 (m, 2H), 1.50-1.60 (m, 2H), 0.80-0.90 (m, 1H), 0.45-0.55 (m, 2H), 0.10-0.20 (m, 2H) | 147.5, 129.3, 117.0, 113.2, 63.8, 52.9, 50.1, 32.5, 10.2, 4.1 | [M+H]⁺ calculated for C₁₅H₂₃N₂: 231.18, found 231.2 |

| N-(1-(cyclopropylmethyl)piperidin-4-yl)-N-phenylpropionamide | 7.30-7.45 (m, 5H), 4.70-4.80 (m, 1H), 2.90-3.00 (m, 2H), 2.20-2.30 (t, 2H), 1.90-2.00 (q, 2H), 1.70-1.80 (m, 2H), 1.50-1.60 (m, 2H), 1.10-1.20 (t, 3H), 0.80-0.90 (m, 1H), 0.45-0.55 (m, 2H), 0.10-0.20 (m, 2H) | 173.8, 138.5, 129.8, 129.5, 128.6, 63.7, 52.8, 52.1, 30.2, 28.9, 10.1, 9.8, 4.0 | [M+H]⁺ calculated for C₁₈H₂₇N₂O: 287.21, found 287.2 |

Note: The spectral data presented are representative and may vary slightly depending on the specific experimental conditions and instrumentation.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. The synthetic routes outlined in this guide, particularly the reductive amination and subsequent N-acylation, provide a robust and versatile platform for generating diverse libraries of compounds for biological screening. The established structure-activity relationships for opioid receptor modulation offer a clear rationale for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the synthesis of derivatives with novel 4-position substituents to explore new chemical space and identify ligands for other CNS targets. Furthermore, the development of more stereoselective synthetic methods will be crucial for elucidating the pharmacological profiles of individual enantiomers. The insights and protocols provided herein are intended to empower researchers to further explore the rich medicinal chemistry of this important scaffold.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108251. [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]

-

Zheng, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′- pyridyl)carboxamido]morphinan (NAP) Derivatives as Mu/Kappa Opioid Receptor Dual Selective Ligands. Journal of Medicinal Chemistry, 62(3), 1493-1506. [Link]

-

Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

-

Kumar, V., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 2045-2060. [Link]

-

Li, F., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical Biology & Drug Design, 74(4), 335-342. [Link]

-

Zhang, M. R., et al. (2017). Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET imaging of metabotropic glutamate receptor 2 in the rat brain. Bioorganic & Medicinal Chemistry, 25(3), 1014-1021. [Link]

-

Zaveri, N. T., et al. (2005). Novel 4-substituted-4-(3-hydroxyphenyl)piperidines as potent and selective ligands for the nociceptin-opioid receptor. Journal of Medicinal Chemistry, 48(18), 5757-5769. [Link]

-

NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. NIST WebBook. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Tarasova, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12361-12437. [Link]

-

Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylmethyl)piperazine. [Link]

-

Kumar, V., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 2045-2060. [Link]

-

Wang, Z., et al. (2023). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules, 28(15), 5801. [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. [Link]

-

ResearchGate. (n.d.). Optimization steps for the synthesis of fentanyl (4); aisolated yield;.... [Link]

- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

-

PrepChem.com. (n.d.). Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. [Link]

-

LookChem. (n.d.). Cas 61380-02-7,1-benzyl-4-(methoxymethyl). [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

-

ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

PubMed. (2017). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

-

PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

PubMed Central. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubMed. (2014). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). [Link]

-

PubMed Central. (2015). Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents. [Link]

-

R Discovery. (n.d.). Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues as opioid receptor ligands. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4’-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Utility of 1-(cyclopropylmethyl)piperidin-4-one in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)piperidin-4-one, a versatile heterocyclic building block in modern medicinal chemistry. Rather than possessing a defined mechanism of action itself, this compound serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active agents. We will delve into its primary application in the development of selective sigma-1 receptor modulators, a promising therapeutic target for neurodegenerative and psychiatric disorders. Furthermore, this guide will explore its utility in creating ligands for other G-protein coupled receptors and kinases. Detailed synthetic protocols, characterization methodologies, and the underlying principles of target engagement are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this valuable synthetic intermediate.

Introduction: The Role of this compound as a Versatile Synthetic Intermediate

This compound is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a cyclopropylmethyl group.[1][2] While this molecule itself is not known to have a specific pharmacological activity, its true value lies in its role as a versatile scaffold for the synthesis of more complex and potent drug candidates. The piperidin-4-one moiety is a well-established pharmacophore, known to be a key structural element in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-HIV properties.[3][4] The cyclopropylmethyl group can also contribute to the pharmacological profile of the final compound, potentially influencing factors such as metabolic stability and receptor binding affinity.[5]

This guide will focus on the application of this compound in the development of molecules with defined mechanisms of action, with a particular emphasis on sigma-1 receptor modulation.

Core Application: A Gateway to Sigma-1 Receptor Modulators

A significant area of research involving this compound is the development of selective sigma-1 receptor (S1R) modulators.[6][7] The S1R is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[8][9] It plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal survival, making it an attractive target for the treatment of neurodegenerative diseases, pain, and depression.[8][9]

The Sigma-1 Receptor: A Multifunctional Chaperone Protein

The S1R is not a classical receptor that initiates a direct signaling cascade upon ligand binding. Instead, it acts as a chaperone, interacting with and modulating the function of various other proteins, including ion channels and G-protein coupled receptors.[9] This unique mode of action allows S1R ligands to have broad, pleiotropic effects on cellular function.

dot graph Sigma1_Receptor_Hub { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];